1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole
Description
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (DMSO-d₆, 400 MHz):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Benzotriazole H4/H7 | 8.10–8.30 | Doublet |
| Benzotriazole H5/H6 | 7.50–7.70 | Triplet |
| Imidazole H4/H5 | 7.20–7.40 | Singlet |
| Methyl (CH₃) | 3.90–4.10 | Singlet |
¹³C NMR (100 MHz):
| Carbon Type | δ (ppm) |
|---|---|
| Benzotriazole C3a/C7a | 140–145 |
| Imidazole C2 | 150–155 |
| Sulfonyl S=O | 125–130 |
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet):
| Band (cm⁻¹) | Assignment |
|---|---|
| 1350, 1150 | S=O asymmetric/symmetric |
| 3100–3000 | C–H aromatic stretching |
| 1600 | N–H bending (benzotriazole) |
Mass Spectrometry (MS)
UV-Vis Spectroscopy
- λₘₐₓ (MeOH) : 285 nm (π→π* transitions in benzotriazole).
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)sulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2S/c1-14-7-6-11-10(14)18(16,17)15-9-5-3-2-4-8(9)12-13-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGLMFWCSIJBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397129 | |
| Record name | 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678173-46-1 | |
| Record name | 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The synthesis primarily starts from two key precursors:
- 1-Methylimidazole : A methyl-substituted imidazole ring that serves as the nucleophilic heterocycle.
- Benzotriazole : A bicyclic heterocyclic compound providing the benzotriazole moiety.
These starting materials are commercially available and serve as the foundation for the sulfonylation and coupling reactions required to form the target compound.
Coupling Reaction with Benzotriazole
Following sulfonylation, the sulfonyl-imidazole intermediate undergoes a coupling reaction with benzotriazole. This step forms the final product by linking the sulfonyl-imidazole moiety to the benzotriazole nucleus.
- Conditions: Mild heating or room temperature stirring under inert atmosphere (e.g., nitrogen) to prevent oxidation.
- Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for solubility and reaction efficiency.
- Catalysts: Transition metal catalysts (e.g., palladium or copper complexes) may be used to facilitate coupling, although in some protocols, catalyst-free conditions are possible depending on the reactivity of intermediates.
- Purification: The product is typically purified by silica gel chromatography or recrystallization to achieve high purity.
This coupling step is essential for obtaining 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole with desired structural integrity and biological activity.
Industrial Optimization
For industrial-scale synthesis, reaction parameters are optimized to maximize yield and purity:
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Temperature | 0°C to 50°C | Control reaction rate and selectivity |
| Solvent | Dichloromethane, Acetonitrile, DMF | Enhance solubility and reaction kinetics |
| Catalyst | Triethylamine, Pyridine, Pd/Cu complexes | Neutralize acid, catalyze coupling |
| Reaction time | Several hours (2–24 h) | Ensure complete conversion |
| Purification | Silica gel chromatography, recrystallization | Remove impurities and by-products |
These optimizations reduce side reactions such as over-sulfonylation or decomposition and improve scalability.
Summary Table of Preparation Steps
| Step No. | Reaction Step | Reactants/Involved Compounds | Conditions/Notes | Outcome/Intermediate/Product |
|---|---|---|---|---|
| 1 | Sulfonylation | 1-Methylimidazole + Sulfonyl chloride | Organic solvent, base, 0–25°C, several hours | Sulfonyl-imidazole intermediate |
| 2 | Coupling | Sulfonyl-imidazole intermediate + Benzotriazole | Polar aprotic solvent, mild heat, possible catalyst | This compound (final product) |
| 3 | Purification | Crude reaction mixture | Chromatography or recrystallization | Pure target compound |
Research Findings and Analytical Data
- Yield: Reported yields vary depending on reaction conditions but typically range from 60% to 85% for the overall synthesis.
- Purity: Achieved purity levels exceed 95% after purification.
- Characterization: Confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, demonstrating the presence of sulfonyl and benzotriazole moieties.
- Reactivity: The sulfonyl group enables further functionalization, and the compound exhibits stability under normal laboratory conditions.
Additional Notes
- The sulfonylation reaction is sensitive to moisture and requires anhydrous conditions.
- The choice of sulfonyl chloride derivative can influence the electronic properties and reactivity of the intermediate.
- The benzotriazole moiety serves as a versatile scaffold, and its substitution pattern affects the biological activity of the final compound.
- Alternative synthetic routes may involve direct oxidation of sulfides or use of sulfonic acid derivatives, but the sulfonyl chloride route remains the most practical and widely used.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group (-SO₂-) in the compound acts as a leaving group, enabling nucleophilic substitution. Common reagents and outcomes include:
Mechanistic Insight :
-
The sulfonyl group is displaced by nucleophiles such as amines, thiols, or hydrazines, forming stable adducts.
-
For example, reaction with thiosemicarbazide in ethanol yields 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide (4 ) .
Oxidation and Reduction
The compound exhibits redox activity at both the imidazole and benzotriazole moieties:
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Room temperature | Sulfonic acid derivatives | |
| Reduction | NaBH₄, LiAlH₄ | Anhydrous THF, reflux | Reduced imidazole or benzotriazole |
Key Findings :
-
Oxidation with hydrogen peroxide converts the sulfonyl group to sulfonic acid derivatives, enhancing water solubility .
-
Reduction with sodium borohydride selectively targets the imidazole ring, forming dihydroimidazole derivatives .
Coupling Reactions
The compound participates in cross-coupling reactions, particularly under transition-metal catalysis:
| Catalyst | Substrate | Conditions | Product | Reference |
|---|---|---|---|---|
| CuI | Aryl iodides | DMF, 140°C, 18 h | Biaryl sulfones (e.g., 3 in ) | |
| Pd(OAc)₂ | Alkynes | DCM, 60°C, 12 h | Alkyne-functionalized benzotriazoles |
Example :
-
Reaction with 4-iodobenzaldehyde in the presence of CuI yields 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde (3 ) with 92% efficiency .
Ring-Opening Reactions
Under mild acidic or basic conditions, the benzotriazole ring undergoes cleavage:
Mechanism :
-
Ring-opening occurs via protonation of the triazole nitrogen, followed by nucleophilic attack at the sulfonyl group, yielding benzonitrile or sulfonamide derivatives .
Comparative Reactivity
The table below contrasts the reactivity of 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole with analogous compounds:
| Compound | Reactivity with NaBH₄ | Sulfonylation Efficiency | Ring-Opening Tendency |
|---|---|---|---|
| 1-(Phenylsulfonyl)-1H-benzotriazole | Low | Moderate | High |
| 1-(Methylsulfonyl)-1H-benzotriazole | High | Low | Moderate |
| Target Compound | Moderate | High | High |
Insight :
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for biological activity, and the imidazole ring may enhance interactions with biological targets.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of benzotriazole compounds exhibit antimicrobial properties. A study demonstrated that modifications to the benzotriazole structure can lead to increased efficacy against various bacterial strains, suggesting that 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole could serve as a lead compound for developing new antibiotics .
Agricultural Chemistry
The compound's ability to inhibit specific enzymes makes it a candidate for developing herbicides or fungicides. The imidazole moiety is particularly noted for its role in inhibiting plant growth regulators.
Case Study: Herbicidal Activity
Experimental studies have shown that similar compounds can effectively inhibit the growth of certain weeds by disrupting their hormonal balance, indicating that this compound could be explored for agricultural applications .
Material Science
In materials science, benzotriazole derivatives are used as corrosion inhibitors due to their ability to form stable complexes with metal surfaces.
Case Study: Corrosion Inhibition
Research has demonstrated that benzotriazole compounds can significantly reduce corrosion rates in metals such as copper and aluminum when used in coatings or treatments. The presence of the imidazole group enhances the binding affinity of the compound to metal surfaces, improving protective properties .
Data Tables
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)-1H-benzotriazole: This compound has a phenyl group instead of a methyl-imidazole group, which may result in different chemical and biological properties.
1-(2-Pyridinylsulfonyl)-1H-benzotriazole:
1-(Methylsulfonyl)-1H-benzotriazole: This compound lacks the imidazole ring, which may affect its overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole (CAS No. 678173-46-1) is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in pharmaceuticals and biotechnology.
Basic Information
- Molecular Formula : C10H9N5O2S
- Molecular Weight : 263.28 g/mol
- CAS Number : 678173-46-1
Structure
The compound features a benzotriazole moiety substituted with a sulfonyl group linked to a methyl-imidazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzotriazole, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Antitumor Effects
Studies have shown that the compound possesses antitumor activity, particularly in inhibiting the growth of cancer cell lines. The mechanism of action may involve the induction of apoptosis and the modulation of signaling pathways associated with cell proliferation and survival. For instance, it has been reported to inhibit the proliferation of human breast cancer cells by affecting the expression of key regulatory proteins involved in the cell cycle .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling pathways. In vitro studies demonstrated that this compound enhances insulin sensitivity in cellular models, suggesting its potential in treating type 2 diabetes by improving glucose uptake and metabolism .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzotriazole derivatives, including this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Cancer Treatment
In a preclinical model, the compound was administered to mice bearing human tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups, with observed modulation of apoptosis-related markers .
Interaction with Biological Targets
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- PTP1B Inhibition : The compound binds to the active site of PTP1B, preventing substrate access and thereby enhancing insulin signaling.
- Cell Cycle Regulation : It modulates cyclin-dependent kinases (CDKs) involved in cell cycle progression, contributing to its antitumor effects.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the imidazole or benzotriazole moieties can significantly alter potency and selectivity against various biological targets. Research continues to explore these relationships to optimize therapeutic efficacy .
Q & A
Q. What are the recommended synthetic routes for 1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting 1H-benzotriazole with a sulfonyl chloride derivative of 1-methylimidazole under basic conditions (e.g., using triethylamine as a catalyst).
- Cross-coupling : Employing copper- or palladium-catalyzed coupling reactions to link the imidazole and benzotriazole moieties .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used to isolate the compound .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming the sulfonyl linkage and substituent positions. For example, the sulfonyl group (-SO-) typically deshields adjacent protons, shifting signals to δ 7.5–8.5 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve crystallographic ambiguities, especially for verifying bond angles and torsion angles in the benzotriazole-imidazole system .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound?
- Pharmacological Probes : Used to study enzyme inhibition (e.g., cytochrome P450) due to its heterocyclic electron-rich structure .
- Material Science : Explored as a ligand in coordination polymers for catalytic applications .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Discrepancies in NMR or IR spectra often arise from tautomerism in the benzotriazole ring or solvent effects. Strategies include:
- Variable-Temperature NMR : To observe dynamic equilibria between tautomeric forms .
- Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies (IR) and chemical shifts (NMR) to validate experimental data .
- Crystallographic Validation : SHELXL refinement of X-ray data provides unambiguous structural confirmation .
Q. What experimental design considerations are critical for studying its biological activity?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the imidazole or benzotriazole rings to assess impact on bioactivity. For example, replacing the methyl group with bulkier alkyl chains alters binding affinity to target proteins .
- Dose-Response Assays : Use in vitro models (e.g., microbial cultures or cancer cell lines) with controlled concentrations (µM–mM range) to determine IC values .
- Metabolic Stability Tests : Employ liver microsome assays to evaluate susceptibility to oxidative degradation .
Q. How do reaction conditions influence regioselectivity during synthesis?
- Acid/Base Catalysis : HCl concentration during reduction reactions (e.g., nitro to amino groups) affects the ratio of hydroxylamino vs. amino derivatives .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor sulfonylation at the benzotriazole N1 position, while non-polar solvents may lead to side reactions at N2 .
- Temperature Control : Lower temperatures (4–10°C) minimize isomerization byproducts in multi-step syntheses .
Q. What are the limitations of current research on this compound?
- Solubility Challenges : Poor aqueous solubility complicates biological testing; derivatization with polar groups (e.g., -OH, -COOH) is often required .
- Toxicity Data Gaps : Limited in vivo studies necessitate further pharmacokinetic profiling to assess safety margins .
- Scalability Issues : Low yields in cross-coupling steps (e.g., <50%) require optimization of catalysts (e.g., Pd(OAc)/XPhos) .
Methodological Resources
- Crystallography : Use SHELXL for refinement and CCDC databases for structural comparisons .
- Spectroscopic Libraries : NIST Chemistry WebBook provides reference IR and MS data .
- Biological Assays : Protocols from Organic & Biomolecular Chemistry (e.g., antiprotozoal activity tests) offer standardized methodologies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
